[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound with the molecular formula C10H12F4Si. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on a phenyl ring, which is further bonded to a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 3-fluoro-4-(trifluoromethyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides, alkoxides, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane is used as a reagent for introducing trifluoromethyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for various applications .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Wirkmechanismus
The mechanism of action of [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
- [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
- 3-Fluoro-4-(trifluoromethyl)benzoic Acid
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness: Compared to similar compounds, [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the presence of the trimethylsilyl group. This group provides additional reactivity and versatility in synthetic applications, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H12F4Si |
---|---|
Molekulargewicht |
236.28 g/mol |
IUPAC-Name |
[3-fluoro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)7-4-5-8(9(11)6-7)10(12,13)14/h4-6H,1-3H3 |
InChI-Schlüssel |
KFKINXLCCCYOKH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.